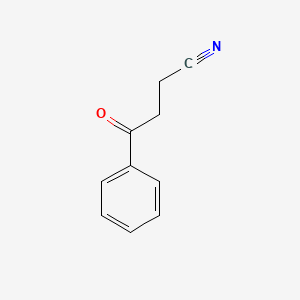

4-Oxo-4-phenylbutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPRTYTUQJCKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201598 | |

| Record name | beta-Cyanopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-98-6 | |

| Record name | beta-Cyanopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylpropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Cyanopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzoylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-4-phenylbutanenitrile (CAS: 5343-98-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-Oxo-4-phenylbutanenitrile. The information is curated for professionals in research and development, with a focus on experimental details and potential avenues for further investigation in drug discovery.

Core Properties and Data

This compound, also known as β-benzoylpropionitrile, is a ketone and nitrile functionalized organic compound.[1][2] Its core structure presents interesting possibilities for chemical modification and as a building block in the synthesis of more complex molecules.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 5343-98-6 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | White to light yellow solid/powder to crystal | [4] |

| Melting Point | 74-78 °C | [4] |

| Boiling Point | 114 °C at 0.3 mmHg | |

| Solubility | Soluble in Methanol | |

| InChI Key | OSPRTYTUQJCKFF-UHFFFAOYSA-N | [1] |

| SMILES | O=C(CCC#N)c1ccccc1 | [1][3] |

Spectral Data

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves a Michael addition of a cyanide source to a chalcone (1,3-diphenyl-2-propen-1-one) or a related α,β-unsaturated ketone. The following is a detailed, generalized experimental protocol adapted from the synthesis of structurally similar compounds.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

-

Benzalacetophenone (Chalcone)

-

Acetone cyanohydrin or another suitable cyanide source

-

Sodium carbonate (10% aqueous solution) or another suitable base

-

Ethanol

-

Methanol (for recrystallization)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzalacetophenone (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetone cyanohydrin (3 equivalents) followed by the dropwise addition of a 10% aqueous solution of sodium carbonate (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Filter the solid product and wash it with cold ethanol.

-

Purification: Recrystallize the crude product from methanol to obtain pure this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Cyanide-containing reagents are highly toxic. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Have a cyanide poisoning antidote kit readily available and be familiar with its use.

-

Quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal.

Experimental Workflow Diagram

Potential Applications in Drug Discovery

While there is limited direct research on the biological activity of this compound, its core structure is present in molecules with known pharmacological effects. This suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.

Relevance as a Pharmacophore for PIM-1 Kinase Inhibitors

Recent studies have identified compounds with a similar structural motif, such as 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, as potent inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and is a promising target for anticancer drug development.

The 4-oxo-phenylbutanenitrile core can be considered a key pharmacophore—the essential three-dimensional arrangement of functional groups responsible for biological activity. The ketone and nitrile functionalities, along with the phenyl ring, can engage in crucial interactions with the active site of the PIM-1 kinase.

Logical Relationship to PIM-1 Inhibitors

This relationship suggests that this compound could serve as a valuable starting material for the synthesis of novel PIM-1 inhibitors. Further research could involve the chemical modification of this scaffold to optimize its binding affinity and selectivity for the PIM-1 kinase.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), eye shields or a face shield, and chemical-resistant gloves.[1]

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. The storage class is 11 for combustible solids.[1]

Conclusion

This compound is a versatile chemical compound with well-defined physical properties. While its direct biological activity remains largely unexplored, its structural similarity to known PIM-1 kinase inhibitors highlights its potential as a valuable scaffold for the development of novel anticancer therapeutics. The synthetic protocols for related compounds are well-established, providing a clear path for its preparation and derivatization. Further investigation into the biological effects of this compound and its analogues is warranted and could open new avenues in drug discovery.

References

Synthesis of 4-Oxo-4-phenylbutanenitrile from Chalcone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4-phenylbutanenitrile from chalcone, a key reaction in organic synthesis. This document details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids and isoflavonoids. Their α,β-unsaturated ketone core makes them versatile substrates for a variety of chemical transformations, including conjugate additions.[1][2] The synthesis of this compound from chalcone is achieved through a conjugate addition of a cyanide nucleophile to the enone system of the chalcone. This reaction, also known as a Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][3] The resulting product, a β-cyanoketone, is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[4][5]

Synthetic Methodologies and Data Presentation

Several methods have been developed for the synthesis of this compound and its derivatives from chalcones. These methods primarily differ in the choice of cyanide source, catalyst, and reaction conditions. Below is a summary of key methodologies with their respective quantitative data.

| Method | Cyanide Source | Catalyst/Promoter | Solvent | Temperature | Time | Yield (%) | Reference |

| CO2-Mediated Conjugate Addition | KCN | CO2 (1 atm) | DMSO | Room Temperature | 24 h | 95 | [6] |

| Cesium Carbonate Catalyzed Addition | Trimethylsilyl cyanide (TMSCN) | Cs2CO3 | Dioxane | Reflux | - | 88 | [7] |

| Base-Catalyzed Hydrocyanation | Acetone cyanohydrin | 10% aq. Na2CO3 | Ethanol | Reflux | 4 h | - | [8][5] |

| Magnesium-Catalyzed Enantioselective Addition | Trimethylsilyl cyanide (TMSCN) | Mg-Py-BINMOL complex | Toluene | -10 °C | 24 h | 85 | [9] |

| Potassium Cyanide in Acidic Medium | KCN | Acetic Acid | DMSO/H2O | 50 °C | 1 h | - | [4] |

Reaction Mechanism and Pathways

The fundamental reaction for the synthesis of this compound from chalcone is the conjugate 1,4-addition of a cyanide anion to the α,β-unsaturated ketone moiety.

General Reaction Pathway

The diagram below illustrates the general mechanism of the conjugate addition of cyanide to chalcone. The nucleophilic cyanide ion attacks the β-carbon of the enone system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final product, this compound.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A CO2-Mediated Conjugate Cyanide Addition to Chalcones | MDPI [mdpi.com]

- 7. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective conjugate addition of cyanide to chalcones catalyzed by a magnesium-Py-BINMOL complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

4-Oxo-4-phenylbutanenitrile chemical structure and IUPAC name

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Oxo-4-phenylbutanenitrile, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Structure and IUPAC Name

This compound is a chemical compound containing a phenyl group, a ketone, and a nitrile functional group. Its official IUPAC name is This compound .[1]

Below is a diagram of the chemical structure of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Oxo-4-phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Oxo-4-phenylbutanenitrile, also known as 3-Benzoylpropionitrile. The information presented herein is crucial for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-Benzoylpropionitrile, β-Benzoylpropionitrile, 2-Cyanoethyl phenyl ketone

-

CAS Number: 5343-98-6

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.18 g/mol

-

Chemical Structure:

-

SMILES: O=C(CCC#N)c1ccccc1

-

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 8.05 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.40 - 7.60 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| 3.35 | Triplet | 2H | -CH₂- (adjacent to C=O) |

| 2.85 | Triplet | 2H | -CH₂- (adjacent to CN) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (Ketone) |

| 136.0 | Aromatic (quaternary) |

| 133.5 | Aromatic (CH) |

| 128.7 | Aromatic (CH) |

| 128.0 | Aromatic (CH) |

| 119.0 | C≡N (Nitrile) |

| 35.0 | -CH₂- (adjacent to C=O) |

| 15.0 | -CH₂- (adjacent to CN) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2940 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium, Sharp | C≡N stretch (Nitrile) |

| ~1685 | Strong, Sharp | C=O stretch (Aryl Ketone) |

| ~1595, 1450 | Medium | Aromatic C=C stretch |

| ~750, 690 | Strong | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 159 | 40 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

| 54 | 30 | [M - C₆H₅CO]⁺ |

| 51 | 25 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A larger number of scans is typically required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a solid, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in the ion source.

-

Ionization and Fragmentation: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and subsequent fragmentation of the molecule.

-

Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and then detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic information for this compound, essential for its use in scientific and industrial applications. For more detailed analysis or specific applications, further specialized experiments may be required.

Physical properties of 4-Oxo-4-phenylbutanenitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-phenylbutanenitrile, also known as β-Benzoylpropionitrile, is a bifunctional molecule featuring a ketone and a nitrile group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development, particularly for reaction setup, purification, and formulation. This guide provides a detailed overview of these key physical characteristics, supported by experimental protocols and a representative synthetic workflow.

Physical and Chemical Properties

This compound is a solid at room temperature.[1] It is recognized for its utility as a building block in more complex molecular architectures.

Quantitative Data Summary

The key physical properties of this compound are summarized in the tables below for easy reference.

Table 1: Melting Point of this compound

| Property | Value (°C) | Citations |

| Melting Point | 74 - 78 | [1][2] |

| Melting Point | 73 - 75 | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Predicted/Observed Solubility | Citation(s) |

| Methanol | Soluble | [2][4] |

| Ethanol | Soluble (Predicted) | |

| Acetone | Soluble (Predicted) | |

| Dichloromethane | Soluble (Predicted) | |

| Dimethyl Sulfoxide (DMSO) | Soluble (Predicted) | [5] |

| Diethyl Ether | Slightly Soluble (Predicted) | |

| Water | Insoluble (Predicted) |

Note: The solubility in solvents other than methanol is predicted based on the compound's structure, which contains both polar (ketone, nitrile) and non-polar (phenyl ring) moieties, and the principle of "like dissolves like." It is expected to be soluble in polar aprotic and polar protic organic solvents and less soluble in non-polar and highly polar (aqueous) solvents.

Experimental Protocols

The following sections detail generalized but standard methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Protocol for Melting Point Determination (Capillary Method)

This method is a widely used technique for the accurate determination of a solid's melting point range.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Thermometer

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., 1-2°C) is indicative of a pure compound.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of a compound in various solvents.

Materials:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Spatula

-

Vortex mixer (optional)

-

Sample of this compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether)

Procedure:

-

Sample Addition: Approximately 20-30 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the selected solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.

-

Observation: The mixture is visually inspected to determine if the solid has dissolved completely.

-

Classification:

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: The procedure is repeated for each solvent to be tested.

Logical Workflow: Synthesis of this compound

A common and logical method for the synthesis of this compound is the Friedel-Crafts acylation of benzene. This electrophilic aromatic substitution reaction involves the acylation of benzene with an appropriate acylating agent, catalyzed by a Lewis acid.

Diagram of Synthetic Workflow

Caption: A logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Oxo-4-phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Oxo-4-phenylbutanenitrile, a versatile intermediate in pharmaceutical and chemical synthesis. This document details the key starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in accessible formats and illustrating reaction pathways with clear diagrams.

Synthesis via Cyanoethylation of Acetophenone

A primary and economically viable route to this compound involves the base-catalyzed Michael addition of acrylonitrile to acetophenone. This reaction, a classic example of cyanoethylation, provides a straightforward method for constructing the target molecule from readily available starting materials.

Experimental Protocol

Materials:

-

Acetophenone

-

Acrylonitrile

-

Sodium ethoxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add acetophenone and stir for 10 minutes.

-

Slowly add acrylonitrile to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Reaction Pathway

The Core Mechanism of 4-Oxo-4-phenylbutanenitrile Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the primary reaction mechanism for the formation of 4-Oxo-4-phenylbutanenitrile, a valuable intermediate in organic synthesis. The predominant and most efficient pathway for its synthesis is the Michael (or conjugate) addition of a cyanide nucleophile to an α,β-unsaturated ketone, typically a chalcone derivative. An alternative, though less direct, route involves the Friedel-Crafts acylation of benzene. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and chemical synthesis.

Primary Synthesis Route: Michael Addition

The formation of this compound is most commonly achieved through a Michael addition reaction. This class of reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In this specific synthesis, the nucleophile is a cyanide ion (CN⁻), which attacks the β-carbon of a phenyl-substituted enone.[2]

The general reaction proceeds as follows:

Chalcone (or derivative) + Cyanide Source → this compound

The cyanide ion, being a relatively weak nucleophile, preferentially attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the conjugate addition product.[3] Stronger nucleophiles, in contrast, are more prone to direct (1,2-) addition at the carbonyl carbon.

Reaction Mechanism of Michael Addition

The mechanism of the Michael addition for the formation of this compound can be elucidated in three key steps:

-

Nucleophilic Attack: The cyanide ion (CN⁻) attacks the β-carbon of the α,β-unsaturated ketone. This is the rate-determining step. The π-electrons from the carbon-carbon double bond are pushed onto the α-carbon, and subsequently, the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate.[4][5]

-

Protonation of the Enolate: The negatively charged oxygen of the enolate intermediate is then protonated by a proton source in the reaction mixture, such as water or an alcohol.[6]

-

Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final product, this compound.[6]

Caption: Reaction mechanism of this compound formation via Michael Addition.

Alternative Synthesis Route: Friedel-Crafts Acylation

An alternative, albeit more circuitous, pathway to a precursor of this compound is the Friedel-Crafts acylation of benzene with succinic anhydride.[7] This reaction forms β-benzoylpropionic acid, which would subsequently require conversion of the carboxylic acid moiety to a nitrile.

Reaction Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation mechanism proceeds through the following steps:

-

Formation of the Acylium Ion: Succinic anhydride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[8]

-

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[9]

-

Deprotonation and Ring Opening: A weak base removes a proton from the carbocation, restoring the aromaticity of the benzene ring. The anhydride ring is opened during this process.

-

Workup: An aqueous workup liberates the β-benzoylpropionic acid from the aluminum chloride complex.[9]

This is followed by a separate reaction sequence to convert the carboxylic acid to the nitrile, for example, via conversion to an amide followed by dehydration.

Quantitative Data

The following tables summarize quantitative data from various reported syntheses of this compound and its derivatives via Michael addition.

| Starting Material (Michael Acceptor) | Cyanide Source | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Me₃SiCN / H₂O | Cs₂CO₃ | Dioxane | - | Reflux | 88 | [10] |

| 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Acetone cyanohydrin | 10% aq. Na₂CO₃ | Ethanol | 4 h | Reflux | - | [11] |

| (E)-1-(2-amino-5-nitrophenyl)-3-phenylprop-2-en-1-one | KCN | Acetic Acid | DMSO | 1 h | 50 °C | 97 | [12] |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile[11]

-

Reaction Setup: In a dry Schlenk tube equipped with a cold finger, combine (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (72.8 mg, 0.3 mmol), Cs₂CO₃ (0.5 mg, 0.0015 mmol), and dioxane (0.5 ml).

-

Addition of Reagents: Add Me₃SiCN (57 μl, 0.45 mmol) and H₂O (22 μl, 1.2 mmol) to the mixture.

-

Reaction: Reflux the reaction mixture until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, add H₂O (2 ml) at room temperature and extract the resulting mixture with ethyl acetate (5 ml).

-

Purification: Wash the organic extract with H₂O (2 ml) and brine (3 ml), then dry over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography on silica gel (petroleum ether-ethyl acetate, 15:1) to yield the pure product as a white solid (71.2 mg, 88% yield).

Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile[12]

-

Reaction Setup: Dissolve 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (0.015 mol) in ethanol (50 ml).

-

Addition of Reagents: Add acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water) to the solution.

-

Reaction: Heat the mixture at reflux temperature for 4 hours.

-

Isolation: After cooling, the product separates out. Filter the solid and recrystallize from methanol.

Experimental Workflow Visualization

The general experimental workflow for the synthesis of this compound via Michael addition can be summarized as follows:

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 10. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Versatile Core: Unlocking the Research Potential of 4-Oxo-4-phenylbutanenitrile

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Oxo-4-phenylbutanenitrile, also known as β-benzoylpropionitrile, is a keto-nitrile compound that serves as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of chemical transformations, leading to the synthesis of a wide array of complex heterocyclic scaffolds. These scaffolds are of significant interest in drug discovery and materials science due to their demonstrated biological activities. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its synthetic utility, the biological activities of its derivatives, and detailed experimental protocols.

Synthetic Applications: A Gateway to Heterocyclic Diversity

The reactivity of this compound and its analogs makes it a cornerstone for the synthesis of various heterocyclic systems. The presence of the ketone and nitrile functionalities, along with the alpha-protons, provides multiple reaction sites for cyclization and derivatization reactions.

Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles

A significant application of this compound derivatives is in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. This is achieved through an intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This transformation is a facile and efficient method for preparing this class of compounds, which are known to be precursors for various biologically active molecules.[1]

Experimental Protocol: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile

-

Materials: 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, Dimethyl sulfoxide (DMSO), Potassium hydroxide (KOH), Hydrochloric acid (1M), Ethyl acetate, Hexane.

-

Procedure:

-

To a round-bottom flask, add 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 eq) and DMSO.

-

Add potassium hydroxide (4.0 eq) to the mixture and stir at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of 1M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(3-oxoindolin-2-ylidene)acetonitrile.[2]

-

One-Pot Synthesis of Pyridazino[4,3-b]indoles

Building upon the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, a one-pot method has been developed to produce pyridazino[4,3-b]indoles. These compounds have demonstrated promising antimycobacterial activity. The procedure involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, followed by the addition of hydrazine hydrate.[2]

Experimental Protocol: One-Pot Synthesis of Pyridazino[4,3-b]indoles

-

Materials: 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, DMSO, KOH, Hydrazine hydrate, Acetic acid.

-

Procedure:

-

The oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile is carried out as described in the previous protocol.

-

During the acidic quenching step, hydrazine hydrate is added to the reaction mixture.

-

The mixture is then heated to reflux for several hours.

-

After cooling, the product precipitates and is collected by filtration, washed, and dried to yield the pyridazino[4,3-b]indole.[2]

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative derivatives starting from this compound analogs.

Table 1: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | 2-(3-oxoindolin-2-ylidene)acetonitrile | 79 | - |

| 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile | 2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 77 | - |

| 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | 2-(4-fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 71 | - |

Data extracted from Aksenov, N. A., et al. (2022). ACS Omega.[1]

Table 2: Synthesis of 4-(2-Aminophenyl)-4-oxo-2-arylbutanenitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) |

| (E)-1-(2-amino-5-nitrophenyl)-3-phenylprop-2-en-1-one | KCN, Acetic Acid, DMSO, 50 °C, 1 h | 4-(2-Amino-5-nitrophenyl)-4-oxo-2-phenylbutanenitrile | 97 | 183.9–186.0 |

| 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile | Benzyl bromide, K2CO3, MeCN, reflux, 1.5 h | 4-(2-(Benzylamino)phenyl)-4-oxo-2-phenylbutanenitrile | 60 | 121.2–122.2 |

Data extracted from Aksenov, N. A., et al. (2022). ACS Omega.[2]

Biological Activities and Potential Research Applications

Derivatives of this compound have shown promise in several areas of therapeutic research, highlighting the potential of this scaffold in drug discovery.

Antimycobacterial Activity

A significant finding is the antimycobacterial activity of pyridazino[4,3-b]indoles synthesized from this compound precursors. Some of these compounds exhibit inhibitory activity against Mycobacterium tuberculosis.[1] Further investigation into the structure-activity relationship (SAR) and mechanism of action could lead to the development of novel anti-tuberculosis agents. Research suggests that the antimycobacterial effect of some pyridazinoindoles may be linked to the inhibition of monoamine oxidase, indicating a potential impact on mycobacterial redox reactions.[1]

Potential as Kinase Inhibitors

The 2-(3-oxoindolin-2-ylidene)acetonitrile core structure is a known pharmacophore in the design of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and other diseases. The accessibility of this scaffold from this compound derivatives suggests a promising avenue for the development of novel kinase inhibitors. Researchers could explore the synthesis of a library of these compounds and screen them against various kinase targets.

Potential as AMPA Receptor Antagonists

Derivatives of this compound can be used to synthesize complex heterocyclic systems that share structural similarities with known α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists.[4][5] AMPA receptors are involved in synaptic transmission, and their antagonists are being investigated for the treatment of neurological disorders such as epilepsy and ischemia. The versatile chemistry of this compound could be leveraged to create novel molecular frameworks for modulating AMPA receptor activity.

Visualizing the Potential: Workflows and Relationships

To better illustrate the research applications of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.

Conclusion and Future Directions

This compound and its derivatives represent a fertile ground for chemical and pharmacological research. The synthetic accessibility of diverse and complex heterocyclic structures from this simple starting material is a key advantage. While the antimycobacterial properties of its pyridazino[4,3-b]indole derivatives are established, the potential for developing kinase inhibitors and AMPA receptor antagonists based on other accessible scaffolds remains a largely unexplored and exciting frontier. Future research should focus on expanding the library of derivatives, conducting comprehensive biological screenings, and elucidating the precise mechanisms of action for the most promising compounds. Such efforts will undoubtedly unlock the full therapeutic potential of this versatile chemical core.

References

- 1. Novel pyridazino[4,3-b]indoles with dual inhibitory activity against Mycobacterium tuberculosis and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Versatility of 4-Oxo-4-phenylbutanenitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Oxo-4-phenylbutanenitrile and its derivatives as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. This document details established experimental protocols and proposes synthetic strategies for the preparation of indoles, pyridazines, pyrimidines, and thiophenes.

Synthesis of Indole Derivatives: Oxidative Cyclization

A robust and efficient method for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This transformation proceeds via a base-assisted intramolecular cyclization followed by oxidation.[1][2][3]

Experimental Protocol: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile[4]

A mixture of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol), potassium hydroxide (2.0 mmol), and dimethyl sulfoxide (DMSO, 3 mL) is stirred at room temperature for 30-40 minutes. Following this, the reaction is quenched with acetic acid (1.0 mL) and the mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the desired 2-(3-oxoindolin-2-ylidene)acetonitrile.

Quantitative Data:

| Product | Starting Material | Base | Solvent | Time | Yield (%) | Reference |

| 2-(3-Oxoindolin-2-ylidene)acetonitrile | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH | DMSO | 30-40 min | Good to Excellent | [1][2][3][4] |

Reaction Workflow:

Caption: Workflow for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitrile.

Synthesis of Pyridazine Derivatives

The 1,4-dicarbonyl functionality inherent in this compound makes it an ideal precursor for the synthesis of pyridazine and pyridazinone heterocycles through condensation with hydrazine derivatives.

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

While a direct protocol for the nitrile is not explicitly detailed, the reaction of γ-keto acids with hydrazine is a well-established method for forming dihydropyridazinones.[5][6] It is proposed that under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid in situ, followed by cyclization with hydrazine.

Proposed Experimental Protocol:

A mixture of this compound (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (10 mL) with a catalytic amount of acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Synthesis of Pyridazino[4,3-b]indoles

A specific application of a derivative of the title compound is in the one-pot synthesis of antimycobacterial pyridazino[4,3-b]indoles.[4]

Experimental Protocol:[4]

4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol), DMSO (0.8 mL), and KOH (2.0 mmol) are stirred at room temperature for 30-40 minutes. Then, acetic acid (8.5 mL) and hydrazine hydrate (98%, 4 mL) are added, and the reaction mixture is heated under reflux for 4 hours. After cooling, the solution is poured into crushed ice and extracted with dichloromethane. The organic layer is evaporated, and the product is purified by column chromatography.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Time | Yield (%) | Reference |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | This compound | Hydrazine Hydrate, Acetic Acid | Ethanol | 4-6 h | Not Reported | Proposed |

| 4-Phenyl-5H-pyridazino[4,3-b]indol-3-amine | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO, Acetic Acid, Hydrazine Hydrate | DMSO/Water | 4 h (reflux) | Good | [4] |

Reaction Pathway:

Caption: Proposed pathway for pyridazinone synthesis.

Synthesis of Pyrimidine Derivatives

The synthesis of aminopyrimidines can be achieved through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine. This compound can serve as a precursor to the required 1,3-dielectrophile.

Proposed Experimental Protocol:

To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 mmol) in absolute ethanol (10 mL), is added this compound (1.0 mmol) and guanidine hydrochloride (1.0 mmol). The reaction mixture is refluxed for 8-10 hours. After cooling, the mixture is poured into ice water and neutralized with a dilute acid. The precipitated solid is filtered, washed with water, and recrystallized to give the corresponding 2-amino-4-phenyl-5-(cyanomethyl)pyrimidine.

Quantitative Data:

| Product | Reagents | Solvent | Time | Yield (%) | Reference |

| 2-Amino-4-phenyl-5-(cyanomethyl)pyrimidine | Guanidine Hydrochloride, Sodium Ethoxide | Ethanol | 8-10 h | Not Reported | Proposed |

Logical Relationship:

Caption: Synthesis of aminopyrimidines.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes from an α-methylene ketone, a cyano-activated compound, and elemental sulfur in the presence of a base.[7][8] this compound can act as the α-methylene ketone component.

Proposed Experimental Protocol:

A mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and morpholine (2.0 mmol) in ethanol (15 mL) is stirred at 50 °C for 2 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to afford the corresponding 2-amino-3-cyano-4-phenyl-5-(cyanomethyl)thiophene.

Quantitative Data:

| Product | Reagents | Base | Solvent | Time | Yield (%) | Reference |

| 2-Amino-3-cyano-4-phenyl-5-(cyanomethyl)thiophene | Malononitrile, Sulfur | Morpholine | Ethanol | 2 h | Not Reported | Proposed |

Experimental Workflow:

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

References

- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 3. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for the Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxoindolin-2-ylidene)acetonitriles are a class of heterocyclic compounds that serve as a core structural motif in a variety of biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Notably, this scaffold is a key component in compounds that have shown inhibitory activity against Mycobacterium tuberculosis.[1][2] The synthesis of these molecules is a critical step in the discovery and development of new drugs.

This document provides detailed protocols for two primary, efficient methods for synthesizing 2-(3-oxoindolin-2-ylidene)acetonitriles: a one-pot cyanide-mediated cascade reaction starting from ortho-nitroacetophenones and an oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. While the direct utilization of 4-oxo-4-phenylbutanenitrile as a starting material is not explicitly detailed in current literature for a direct synthesis, the protocols herein describe the synthesis of the target compounds from closely related and readily accessible precursors.

Key Synthetic Strategies

The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles can be achieved through several strategic approaches. The two highlighted methods are:

-

One-Pot Cyanide-Mediated Cascade Reaction: This highly efficient approach involves the reaction of an ortho-nitroacetophenone with an aromatic aldehyde in the presence of potassium cyanide. The reaction proceeds via a base-assisted aldol condensation to form an ortho-nitrochalcone intermediate, followed by a Michael addition of the cyanide anion. This triggers a reductive cyclization to yield the final product.[3][4] Acetic acid is often utilized to facilitate the final cyclization step.[4]

-

Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles: This method provides a facile and highly efficient route to the target compounds. It involves a base-assisted intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, accompanied by oxidation, often using dimethyl sulfoxide (DMSO) as the oxidant.[2][5] This approach allows for improved yields and a broader scope of potential substitutions.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, focusing on the optimization of reaction conditions and the yields of various derivatives.

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis [1]

| Entry | KCN (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.2 | H₂O (3.6), AcOH (1.25) | MeOH | Reflux | 1.5 | 75 |

| 2 | 2.4 | H₂O (7.2), AcOH (2.5) | MeOH | Reflux | 1.0 | 75 |

| 3 | 2.4 | H₂O (7.2), AcOH (2.5) | MeOH (conc. x2) | Reflux | 1.0 | 95 |

| 4 | 2.4 | H₂O (7.2), AcOH (2.5) | MeOH | 20 | 24 | 58 |

| 5 | 2.4 | AcOH (2.5) | MeOH | Reflux | 1.0 | 66 |

| 6 | 2.4 | H₂O (7.2), H₃PO₄ (1.25) | MeOH | Reflux | 1.5 | 45 |

| 7 | 2.4 | H₂O (7.2), HCOOH (1.25) | MeOH | Reflux | 1.5 | 62 |

Table 2: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives via Oxidative Cyclization [2]

| Product | R¹ | R² | R³ | Yield (%) |

| 1aa | H | H | H | 92 |

| 1ab | H | Me | H | 90 |

| 1ac | H | Et | H | 85 |

| 1ad | H | OMe | H | 95 |

| 1ae | H | Cl | H | 89 |

| 1af | H | Br | H | 91 |

| 1ag | H | F | H | 87 |

| 1ba | Me | H | H | 93 |

| 1ca | Et | H | H | 86 |

| 1da | n-Pr | H | H | 89 |

| 1ea | Bn | H | H | 94 |

| 1fa | H | H | 5-Me | 91 |

| 1ga | H | H | 5-Cl | 88 |

| 1ha | H | H | 5-Br | 90 |

| 1ia | H | H | 5-F | 85 |

| 1ja | H | H | 5-NO₂ | 71 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles[1][4]

Materials:

-

ortho-Nitroacetophenone (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Potassium cyanide (KCN) (2.4 mmol)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Hexane

Procedure:

-

A mixture of ortho-nitroacetophenone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and KCN (2.4 mmol) in methanol (1 mL) and water (130 µL) is stirred at reflux for 1 hour.

-

Acetic acid (150 µL) is then added, and the mixture is refluxed for an additional 30 minutes.

-

The reaction mixture is cooled to room temperature.

-

The mixture is diluted with EtOAc (100 mL) and washed twice with a saturated NaHCO₃ solution (30 mL).

-

The organic layer is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: EtOAc/Hexane gradient) or by recrystallization from ethanol to afford the pure product.

Protocol 2: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles[2][5]

Materials:

-

4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (0.5 mmol)

-

Potassium hydroxide (KOH) (1.0 mmol)

-

Dimethyl sulfoxide (DMSO) (3 mL)

-

Acetic acid (AcOH) (1.5 mmol)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of the 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (0.5 mmol) in DMSO (3 mL), add powdered KOH (1.0 mmol).

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, add a solution of AcOH (1.5 mmol) in water (10 mL).

-

Extract the product with EtOAc (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: EtOAc/Hexane) to yield the desired 2-(3-oxoindolin-2-ylidene)acetonitrile.

Visualizations

Synthetic Workflow Diagrams

Caption: Comparative workflows for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles.

Proposed Reaction Mechanism for Oxidative Cyclization

Caption: Key steps in the base-assisted oxidative cyclization mechanism.

Applications in Drug Development

The 2-(3-oxoindolin-2-ylidene)acetonitrile core is a privileged scaffold in medicinal chemistry. These compounds have been utilized as advanced precursors in the synthesis of pyridazino[4,3-b]indoles, which exhibit potent inhibitory activity against Mycobacterium tuberculosis.[1][2] The versatility of the synthetic methods described allows for the generation of diverse libraries of these compounds for screening against various biological targets. Further research into the structure-activity relationships of these derivatives could lead to the development of novel therapeutics for infectious diseases and potentially other conditions. The parent 2-alkylideneindolin-3-one motif is known to possess a wide range of biological activities, including the inhibition of glycogen synthase kinase and cyclin-dependent kinases, and the induction of apoptosis in cancer cells.[2]

References

Application Notes and Protocols: 4-Oxo-4-phenylbutanenitrile as a Precursor for PIM-1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of potential PIM-1 kinase inhibitors using 4-oxo-4-phenylbutanenitrile as a key precursor. The protocols are based on established synthetic methodologies for creating heterocyclic scaffolds known to exhibit PIM-1 inhibitory activity.

Introduction to PIM-1 Kinase and its Inhibition

PIM-1 is a serine/threonine kinase that is a crucial regulator of cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in a variety of human cancers, including prostate cancer and hematopoietic malignancies, making it a compelling target for therapeutic intervention.[2] The development of small molecule inhibitors of PIM-1 kinase is an active area of cancer research. Many potent PIM-1 inhibitors are heterocyclic compounds, and β-ketonitriles like this compound serve as versatile starting materials for the synthesis of such scaffolds.[1]

Synthesis of a 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Scaffold

This protocol outlines a plausible synthetic route to a key intermediate, a tetrahydropyrimidine-5-carbonitrile, which can be further functionalized to generate a library of potential PIM-1 inhibitors. The synthesis is adapted from the well-established Biginelli reaction.

Reaction Scheme:

Caption: Synthetic workflow for PIM-1 inhibitors.

Experimental Protocol: Synthesis of the Pyrimidine Scaffold

This protocol is adapted from the synthesis of similar 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffolds.[3]

Materials:

-

An appropriate aldehyde derivative of this compound (e.g., Benzaldehyde, as the phenyl group is already present in the target scaffold)

-

Ethyl cyanoacetate

-

Thiourea

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1.5 equivalents) in absolute ethanol.

-

Add anhydrous potassium carbonate (2 equivalents) to the mixture.

-

Reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the dropwise addition of glacial acetic acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Further Functionalization and Biological Evaluation

The synthesized pyrimidine scaffold can be further modified, for example, by S-alkylation followed by the introduction of various amide functionalities, to generate a library of diverse compounds for screening.[1]

PIM-1 Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against PIM-1 kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a radiometric filter binding assay.

Materials:

-

Purified recombinant PIM-1 kinase

-

PIM-1 substrate (e.g., a specific peptide)

-

[γ-³²P]ATP

-

Synthesized inhibitor compounds

-

Assay buffer

-

Phosphocellulose filter papers

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PIM-1 kinase, and the substrate peptide.

-

Add the synthesized inhibitor compounds at various concentrations to the reaction mixture. Include a positive control (a known PIM-1 inhibitor like Staurosporine) and a negative control (vehicle, e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter papers.

-

Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filter papers using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The following tables present hypothetical data for a series of synthesized PIM-1 inhibitors derived from the pyrimidine scaffold.

Table 1: Synthesis Yields of Pyrimidine Derivatives

| Compound ID | R-Group on Phenyl Ring | Yield (%) |

| PIM-Inhibitor-1 | H | 75 |

| PIM-Inhibitor-2 | 4-Cl | 82 |

| PIM-Inhibitor-3 | 4-OCH₃ | 78 |

| PIM-Inhibitor-4 | 3-F | 71 |

Table 2: In Vitro PIM-1 Kinase Inhibitory Activity

| Compound ID | PIM-1 IC50 (nM) |

| PIM-Inhibitor-1 | 909 |

| PIM-Inhibitor-2 | 660 |

| PIM-Inhibitor-3 | 373 |

| PIM-Inhibitor-4 | 518 |

| Staurosporine (Control) | 16.7[2] |

PIM-1 Signaling Pathway

Understanding the PIM-1 signaling pathway is crucial for elucidating the mechanism of action of the developed inhibitors. PIM-1 is a downstream effector of the JAK/STAT pathway and plays a role in regulating cell cycle progression and apoptosis by phosphorylating various substrates.

Caption: PIM-1 signaling pathway and point of inhibition.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of pyrimidine-based PIM-1 kinase inhibitors. The protocols and data presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds targeting this important oncogenic kinase. Further optimization of the pyrimidine scaffold could lead to the discovery of potent and selective PIM-1 inhibitors with therapeutic potential in cancer treatment.

References

- 1. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Base-Assisted Cyclization Reactions of 4-Oxo-4-phenylbutanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the base-assisted cyclization reactions of 4-oxo-4-phenylbutanenitrile derivatives, versatile intermediates in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document offers detailed experimental protocols for key transformations, a summary of quantitative data for various substrates and conditions, and visualizations of reaction pathways.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis due to the presence of multiple reactive sites: a ketone, an active methylene group, and a nitrile. The strategic application of bases can induce intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds, including indolinones, pyridazinones, and pyridones. These heterocyclic cores are prevalent in a wide array of pharmaceuticals and bioactive molecules. This document outlines established and potential methodologies for these transformations, providing researchers with the necessary information to explore and optimize these reactions for their specific research and development needs.

I. Oxidative Cyclization to 2-(3-Oxoindolin-2-ylidene)acetonitriles

A prominent application of base-assisted cyclization of this compound derivatives is the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation is particularly effective for derivatives bearing an amino group at the ortho position of the phenyl ring. The reaction proceeds via an intramolecular nucleophilic addition of the aniline nitrogen to the ketone, followed by an oxidation step.

Data Presentation

The following table summarizes the quantitative data for the base-assisted oxidative cyclization of various 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivatives.

| Entry | Substrate (Ar) | R | Base (equiv.) | Solvent | Temp. | Time | Yield (%) | Reference |

| 1 | Phenyl | H | KOH (4) | DMSO | rt | 30-40 min | 90 | [1] |

| 2 | p-Tolyl | H | KOH (4) | DMSO | rt | 30-40 min | 90 | [1] |

| 3 | p-Methoxyphenyl | H | KOH (4) | DMSO | rt | 30-40 min | 92 | [1] |

| 4 | p-Chlorophenyl | H | KOH (4) | DMSO | rt | 30-40 min | 88 | [1] |

| 5 | p-Bromophenyl | H | KOH (4) | DMSO | rt | 30-40 min | 85 | [1] |

| 6 | Phenyl | 5-NO₂ | KOH (4) | DMSO | rt | 30-40 min | 95 | [1] |

| 7 | Phenyl | H | NaOH (4) | DMSO | rt | 1 h | 52 | [2] |

Experimental Protocol: Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile

This protocol is adapted from the procedure described by Aksenov, A. V., et al.[1]

Materials:

-

4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol)

-

Potassium hydroxide (KOH) (4.0 mmol)

-

Dimethyl sulfoxide (DMSO) (8.0 mL)

-

Acetic acid (AcOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

Procedure:

-

To a 25 mL round-bottom flask, add 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol) and DMSO (8.0 mL).

-

Stir the mixture at room temperature to dissolve the starting material.

-

Add solid potassium hydroxide (4.0 mmol) to the solution.

-

Continue stirring at room temperature for 30-40 minutes. The reaction mixture will typically develop a deep green color.

-

After the reaction is complete (monitored by TLC), add acetic acid dropwise until the green color disappears and a precipitate may form.

-

Stir the mixture for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel containing dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL) and then with water (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile.

Reaction Pathway

References

Hydrocyanation of phenylprop-2-en-1-one to yield 4-Oxo-4-phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-oxo-4-phenylbutanenitrile via the hydrocyanation of phenylprop-2-en-1-one, commonly known as chalcone. The 1,4-addition of a cyanide nucleophile to the α,β-unsaturated ketone core of chalcone is a key transformation yielding β-cyano ketones, which are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] This document outlines various catalytic systems and reaction conditions, presents quantitative data in a comparative table, and includes detailed experimental workflows and reaction diagrams to guide researchers in this synthetic procedure.

Introduction

The conjugate hydrocyanation of α,β-unsaturated carbonyl compounds, a specific type of Michael addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds.[1] The addition of hydrogen cyanide to phenylprop-2-en-1-one (chalcone) selectively forms the 1,4-adduct, this compound, avoiding the 1,2-addition product.[1] This selectivity is attributed to the reversibility of the 1,2-addition under basic conditions, which strongly favors the thermodynamically more stable 1,4-adduct.[1] The resulting β-cyano ketone is a versatile precursor for the synthesis of pyridazine derivatives and other biologically relevant scaffolds.

Comparative Analysis of Synthetic Protocols

Several methods for the hydrocyanation of chalcones have been reported, employing different cyanide sources and catalysts. The choice of reagents and conditions can significantly impact reaction efficiency, yield, and safety. Below is a summary of various protocols for the synthesis of this compound and its derivatives.

| Cyanide Source | Catalyst/Promoter | Substrate | Solvent | Conditions | Yield (%) | Reference |

| Acetone Cyanohydrin | 10% aq. Na₂CO₃ | Benzalacetophenone | Ethanol | Reflux, 4h | Not Specified | [3][4] |

| Trimethylsilyl cyanide (Me₃SiCN) | Cs₂CO₃ | (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Dioxane | Reflux | Not Specified | [5] |

| KCN | Acetic Acid | 4-bromo-2′-aminochalcone | DMSO | 50 °C, 1h | Not Specified | [6] |

| NEt₄CN | CO₂ (atmosphere) | Chalcone | Acetonitrile | Room Temp, 5h | 81% | [7] |

| Acetone Cyanohydrin | Electrochemical (Pt-cathode) | Chalcone | CH₃CN | 50 °C, 12h | 85% | [8] |

Experimental Protocols

This section provides detailed step-by-step procedures for selected hydrocyanation reactions.

Protocol 1: Hydrocyanation using Acetone Cyanohydrin and Sodium Carbonate

This protocol is adapted from the synthesis of related 2,4-diaryl-4-oxo-butanenitriles.[3][4]

-

Materials:

-

Phenylprop-2-en-1-one (benzalacetophenone) (1 equivalent)

-

Acetone cyanohydrin (3 equivalents)

-

10% aqueous sodium carbonate solution

-

Ethanol

-

-

Procedure:

-

Dissolve phenylprop-2-en-1-one (0.015 mol) in ethanol (50 ml) in a round-bottom flask.

-

To this solution, add acetone cyanohydrin (0.045 mol).[3][4]

-

Add 10% aqueous sodium carbonate (1.5 ml, 0.0015 mol) to the reaction mixture.[3][4]

-

Heat the mixture at reflux for 4 hours.[3]

-

After cooling, the product precipitates out of the solution.

-

Filter the solid product and recrystallize from methanol to obtain pure this compound.

-

Protocol 2: Hydrocyanation using Trimethylsilyl Cyanide and Cesium Carbonate

This method is based on a procedure used for substituted chalcones.[5]

-

Materials:

-

Phenylprop-2-en-1-one (1 equivalent)

-

Trimethylsilyl cyanide (Me₃SiCN) (1.5 equivalents)

-

Cesium carbonate (Cs₂CO₃) (catalytic amount)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry Schlenk tube, add phenylprop-2-en-1-one (0.3 mmol), cesium carbonate (0.5 mg, 0.0015 mmol), and dioxane (0.5 ml).[5]

-

Add trimethylsilyl cyanide (57 μl, 0.45 mmol) and water (22 μl, 1.2 mmol) to the mixture.[5]

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, add water (2 ml) and extract the mixture with ethyl acetate (5 ml).[5]

-

Wash the organic extract with water (2 ml) and brine (3 ml).[5]

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

-

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the hydrocyanation of phenylprop-2-en-1-one.

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-Oxo-4-phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Oxo-4-phenylbutanenitrile, a valuable intermediate in the development of various pharmaceuticals. The synthesis is based on the Michael addition of a cyanide source to benzalacetophenone (chalcone). This protocol includes a two-step procedure starting from the synthesis of the chalcone precursor, followed by the conjugate addition of cyanide. Detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow are provided to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound and its derivatives are important building blocks in organic synthesis, particularly for the preparation of heterocyclic compounds with potential biological activity. The presence of both a keto and a nitrile functional group allows for a variety of chemical transformations, making it a versatile precursor for drug discovery and development. The synthetic route described herein is a reliable and well-established method for the preparation of this class of compounds.

Experimental Protocols

Part 1: Synthesis of Benzalacetophenone (Chalcone)

Materials:

-

Acetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

95% Ethanol

-